3-溴-5-硝基吡啶-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

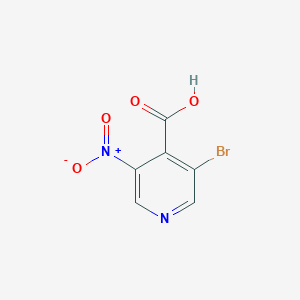

3-Bromo-5-nitropyridine-4-carboxylic acid is a chemical compound with the empirical formula C6H3BrN2O4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of nitropyridines, which are related to 3-Bromo-5-nitropyridine-4-carboxylic acid, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Chemical Reactions Analysis

Nitropyridines, including 3-Bromo-5-nitropyridine-4-carboxylic acid, can undergo a variety of reactions. For example, 3-nitropyridine can form 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines can be synthesized . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .科学研究应用

生物材料标记的配体设计

Charbonnière、Weibel 和 Ziessel (2002) 的一项研究描述了具有 6-溴-2,2'-联吡啶侧臂的配体的合成,这些侧臂与 3-溴-5-硝基吡啶-4-羧酸有关。这些配体对于生物材料的潜在标记具有重要意义,展示了一种在生物研究中为进一步功能化创建支架的方法 (Charbonnière, Weibel, & Ziessel, 2002)。

杂环化合物合成

Perevalov 等人 (1983) 和 Prokopov & Yakhontov (1979) 的研究涉及使用 3-溴-5-硝基吡啶-4-羧酸衍生物合成各种杂环化合物。这些研究有助于有机化学和杂环化合物合成的更广泛领域,展示了 3-溴-5-硝基吡啶-4-羧酸在形成复杂分子结构中的多功能性 (Perevalov 等人,1983); (Prokopov & Yakhontov, 1979)。

化学反应和溶剂效应

Hertog & Jouwersma (1953) 研究了各种硝基吡啶衍生物(包括 3-溴-5-硝基吡啶-4-羧酸的类似物)在不同溶剂中对氨的反应性。这项研究提供了有关溶剂极性如何影响这些化合物的化学反应的见解,这对于开发各种衍生物的合成方法至关重要 (Hertog & Jouwersma, 1953)。

晶体工程和分子相互作用

Saha、Nangia 和 Jaskólski (2005) 进行了晶体工程的研究,他们研究了涉及与 3-溴-5-硝基吡啶-4-羧酸相关的化合物的氢键和卤素键介导的分子胶带。这项研究有助于理解如何将此类化合物用于晶体设计和分子相互作用研究 (Saha, Nangia, & Jaskólski, 2005)。

安全和危害

3-Bromo-5-nitropyridine-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Nitropyridines, a class of compounds to which 3-bromo-5-nitropyridine-4-carboxylic acid belongs, are known to undergo nucleophilic substitution reactions with amines .

Mode of Action

The mode of action of 3-Bromo-5-nitropyridine-4-carboxylic acid involves nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .

Biochemical Pathways

It’s known that nitropyridines can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

It’s known that the compound can partake in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage .

Action Environment

It’s known that the compound has been recognized as a contaminant in the environment .

属性

IUPAC Name |

3-bromo-5-nitropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAMFKSJMRTSAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)

![3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2771155.png)

![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

![(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2771164.png)

![N-((2-ethoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771165.png)

![4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2771166.png)